molecular formula C20H28Sn2 B15125904 (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene

(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene

Katalognummer: B15125904
Molekulargewicht: 505.9 g/mol
InChI-Schlüssel: ATIBJRHBUGJNJJ-YPWMFNLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is an organotin compound characterized by the presence of two trimethylstannyl groups attached to a phenyl ring, which is further connected by an ethene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene typically involves the reaction of (E)-1,2-bis(4-bromophenyl)ethene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

(E)1,2bis(4bromophenyl)ethene+2(CH3)3SnClPd catalyst(E)1,2bis(4(trimethylstannyl)phenyl)ethene+2NaBr(E)-1,2-bis(4-bromophenyl)ethene + 2 \text{(CH}_3)_3\text{SnCl} \xrightarrow{\text{Pd catalyst}} this compound + 2 \text{NaBr} (E)−1,2−bis(4−bromophenyl)ethene+2(CH3​)3​SnClPd catalyst​(E)−1,2−bis(4−(trimethylstannyl)phenyl)ethene+2NaBr

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups through reactions with electrophiles.

    Oxidation Reactions: The compound can be oxidized to form stannic derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Electrophiles: For substitution reactions, common electrophiles include halogens and acyl chlorides.

    Oxidizing Agents: Oxidation reactions may involve reagents like hydrogen peroxide or other peroxides.

    Palladium Catalysts: Cross-coupling reactions typically require palladium catalysts.

Major Products

    Substitution Products: Depending on the electrophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation leads to the formation of stannic compounds.

    Coupling Products: Cross-coupling reactions result in the formation of new carbon-carbon bonds, expanding the molecular framework.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is used as a precursor for the synthesis of more complex molecules through cross-coupling reactions. Its ability to form stable carbon-tin bonds makes it valuable in the formation of carbon-carbon bonds.

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to undergo various chemical transformations.

Wirkmechanismus

The mechanism of action of (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene in chemical reactions involves the activation of the tin-carbon bond, which facilitates the formation of new bonds with other reactants. The palladium catalyst plays a crucial role in this process by coordinating with the tin atom and promoting the transfer of the organic group to the electrophile or coupling partner.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1,2-bis(4-bromophenyl)ethene
  • (E)-1,2-bis(4-iodophenyl)ethene
  • (E)-1,2-bis(4-chlorophenyl)ethene

Uniqueness

(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is unique due to the presence of trimethylstannyl groups, which impart distinct reactivity compared to halogenated derivatives. The tin-carbon bond is more reactive in cross-coupling reactions, making this compound particularly valuable in synthetic organic chemistry.

Eigenschaften

Molekularformel

C20H28Sn2

Molekulargewicht

505.9 g/mol

IUPAC-Name

trimethyl-[4-[(E)-2-(4-trimethylstannylphenyl)ethenyl]phenyl]stannane

InChI

InChI=1S/C14H10.6CH3.2Sn/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;;;;;;;;/h3-12H;6*1H3;;/b12-11+;;;;;;;;

InChI-Schlüssel

ATIBJRHBUGJNJJ-YPWMFNLASA-N

Isomerische SMILES

C[Sn](C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[Sn](C)(C)C

Kanonische SMILES

C[Sn](C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.